![molecular formula C11H10N2O3 B1405508 methyl 2-acetyl-2H-indazole-4-carboxylate CAS No. 1303890-10-9](/img/structure/B1405508.png)
methyl 2-acetyl-2H-indazole-4-carboxylate
Overview
Description
“Methyl 2-acetyl-2H-indazole-4-carboxylate” is a chemical compound with the CAS Number: 1303890-10-9 . It has a molecular weight of 218.21 . The IUPAC name for this compound is “this compound” and its InChI code is 1S/C11H10N2O3/c1-7(14)13-6-9-8(11(15)16-2)4-3-5-10(9)12-13/h3-6H,1-2H3 .
Synthesis Analysis
The synthesis of 2H-indazoles, such as “this compound”, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc) 2 -catalyzed facile synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C11H10N2O3/c1-7(14)13-6-9-8(11(15)16-2)4-3-5-10(9)12-13/h3-6H,1-2H3 .
Physical And Chemical Properties Analysis
“this compound” is a solid at ambient temperature . It has a molecular weight of 218.21 .
Scientific Research Applications
Formation and Structure Analysis
- Methyl esters of indazole carboxylic acids, closely related to methyl 2-acetyl-2H-indazole-4-carboxylate, are formed through diazotization reactions in certain acids. These compounds are characterized by X-ray diffraction, revealing detailed structural information and insights into their formation mechanisms. This research helps in understanding the molecular structure and formation of similar indazole derivatives (Glaser et al., 1993).
Synthesis and Characterization
- The synthesis of tetrahydroindazoles, which are structurally similar to this compound, involves using various hydrazines and 2-acetylcyclohexanone. This method provides a simple and green approach for synthesizing substituted tetrahydroindazole derivatives. These compounds are characterized by spectroscopic techniques like IR, NMR, and GC-MS, and their structures are confirmed through X-ray analysis (Polo et al., 2016).
Chemical Properties and Acetylation Studies
- Research on the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, a compound with similarities to this compound, shows significant findings in terms of its susceptibility to acetylation and the formation of acetylated products. This study provides valuable information on the chemical behavior and properties of such compounds (Dzygiel et al., 2004).
Reactions and Product Formation
- In research exploring the ene reactions of arylmethylenedihydropyrazoles with various compounds, it was observed that 2-acetyl-3-aryl-7-arylmethylene-3,4,5,6,7,9-hexahydro-2H-indazoles, structurally similar to this compound, produce monoene adducts under certain conditions. This study provides insights into the reactive properties and potential applications of such indazole derivatives in various chemical reactions (Klimova et al., 2002).
Safety and Hazards
Future Directions
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Thus, much effort has been spent in recent years to develop synthetic approaches to indazoles . The future directions in the research of “methyl 2-acetyl-2H-indazole-4-carboxylate” and similar compounds may involve further exploration of their medicinal properties and the development of more efficient synthetic approaches .
properties
IUPAC Name |
methyl 2-acetylindazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7(14)13-6-9-8(11(15)16-2)4-3-5-10(9)12-13/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COQXRGXOTMQKQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C2C(=N1)C=CC=C2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.